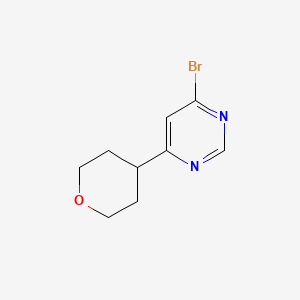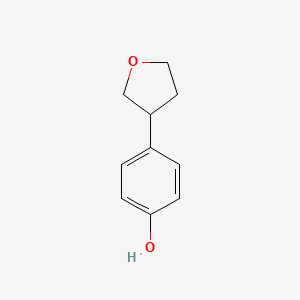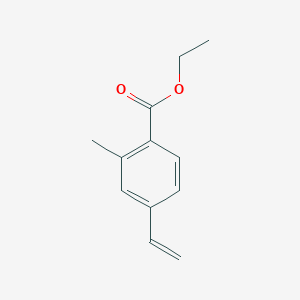
Ethyl 2-methyl-4-vinylbenzoate
概述
描述
Ethyl 2-methyl-4-vinylbenzoate is an organic compound with the molecular formula C12H14O2 It is a derivative of benzoic acid, featuring an ethyl ester group, a methyl group, and a vinyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 2-methyl-4-vinylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-methyl-4-vinylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions: Ethyl 2-methyl-4-vinylbenzoate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Concentrated nitric acid for nitration, bromine for bromination.
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
科学研究应用
Ethyl 2-methyl-4-vinylbenzoate has diverse applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug delivery systems and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty coatings, adhesives, and resins.
作用机制
The mechanism of action of ethyl 2-methyl-4-vinylbenzoate depends on its application. In polymer chemistry, it acts as a monomer that undergoes polymerization to form long-chain polymers. The vinyl group participates in radical polymerization, while the ester group can influence the polymer’s physical properties.
相似化合物的比较
Methyl 4-vinylbenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
4-Vinylbenzoic acid: Lacks the ester group, featuring a carboxylic acid group instead.
4-Vinylbenzyl chloride: Contains a benzyl chloride group instead of an ester group.
Uniqueness: Ethyl 2-methyl-4-vinylbenzoate is unique due to the presence of both the vinyl and ethyl ester groups, which confer distinct reactivity and properties compared to its analogs. This combination allows for versatile applications in polymer synthesis and materials science.
属性
IUPAC Name |
ethyl 4-ethenyl-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-4-10-6-7-11(9(3)8-10)12(13)14-5-2/h4,6-8H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAOFOPLNYBDTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

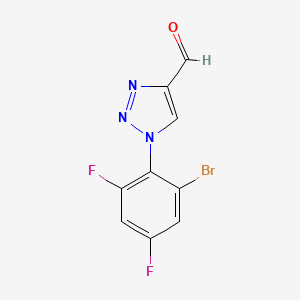

![1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467621.png)

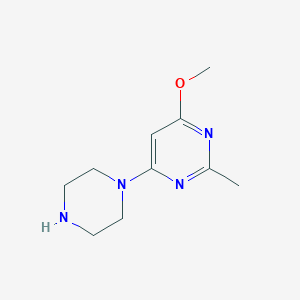
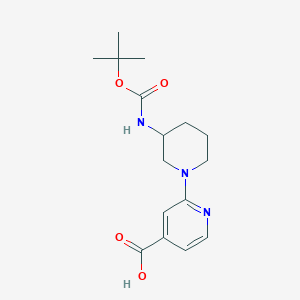
![tert-Butyl [4-(2-pyridinyl)-2-pyrimidinyl]methylcarbamate](/img/structure/B1467628.png)

![5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1467631.png)
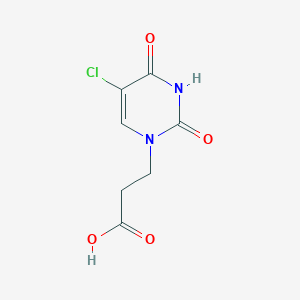
![2-(m-tolyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1467634.png)
